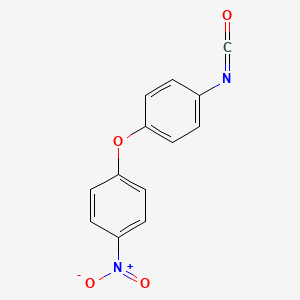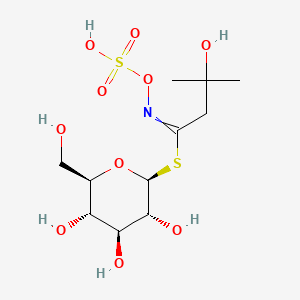
Glucoconringiin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoconringiin is a hydroxy-alkylglucosinolic acid that consists of 1-thio-β-D-glucopyranose attached to a 3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl group at the anomeric sulfur . It is a naturally occurring compound found in certain plants, particularly in the Cruciferae and Tropaeolaceae families
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glucoconringiin can be isolated from plants belonging to the Cruciferae and Tropaeolaceae families . The extraction process typically involves the use of boiling aqueous methanol (70%) to dissolve the powdered plant samples . The hydrolytic enzyme myrosinase, responsible for the hydrolysis of glucosinolates, is rendered inactive during this process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction from plant sources remains the primary method for obtaining this compound. Further research and development may lead to more efficient synthetic routes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Glucoconringiin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Upon tissue damage, glucosinolates like this compound come into contact with myrosinases and are hydrolyzed into unstable aglycones . These aglycones can rearrange into a range of bioactive products, including isothiocyanates, thiocyanates, nitriles, oxazolidine-2-thiones, or epithioalkanes .
Common Reagents and Conditions: The hydrolysis of this compound is catalyzed by the enzyme myrosinase . Oxidation reactions may involve common oxidizing agents such as hydrogen peroxide or potassium permanganate. Substitution reactions can occur under various conditions, depending on the specific substituents involved.
Major Products Formed: The major products formed from the hydrolysis of this compound include isothiocyanates, thiocyanates, nitriles, oxazolidine-2-thiones, and epithioalkanes
Applications De Recherche Scientifique
Glucoconringiin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology, this compound is known for its role in plant defense mechanisms and its potential as a bioactive compound . In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as a feeding stimulant for certain insect larvae . In industry, this compound’s bioactive properties make it a candidate for use in agricultural and pest control applications .
Mécanisme D'action
The mechanism of action of glucoconringiin involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive products such as isothiocyanates . These bioactive products can interact with various molecular targets and pathways, exerting their effects on biological systems. The specific molecular targets and pathways involved in this compound’s mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Glucoconringiin is similar to other glucosinolates, such as sinigrin, glucoiberverin, gluconasturtiin, glucobarbarin, glucoiberin, glucocheirolin, glucobrassicanapin, gluconapin, and glucobrassicin . These compounds share similar chemical structures and properties, but this compound is unique due to its specific hydroxy-alkylglucosinolic acid structure
Propriétés
Numéro CAS |
28463-28-7 |
|---|---|
Formule moléculaire |
C11H21NO10S2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-3-methyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/t5-,7-,8+,9-,10+/m1/s1 |
Clé InChI |
DYAQCRHEYVANDL-HOQQJHGQSA-N |
SMILES isomérique |
CC(C)(CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
CC(C)(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


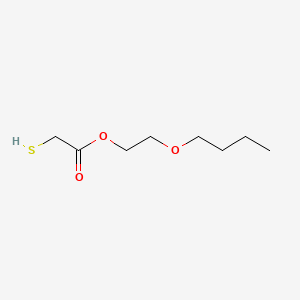
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
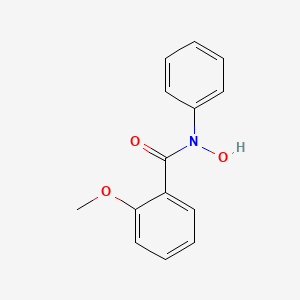
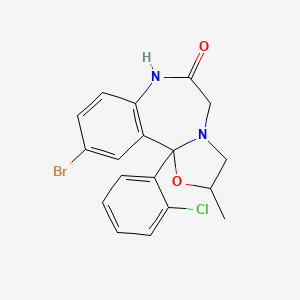
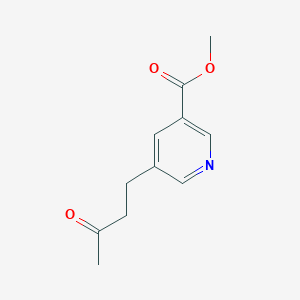

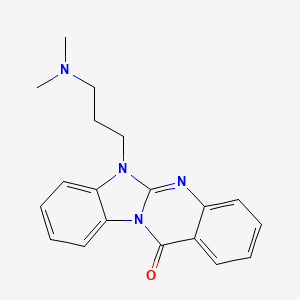


![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
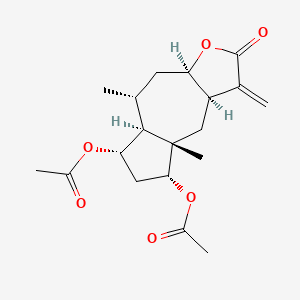
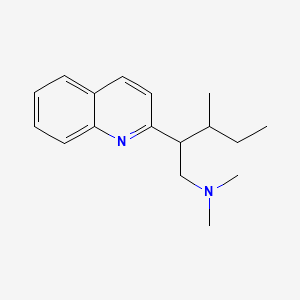
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
